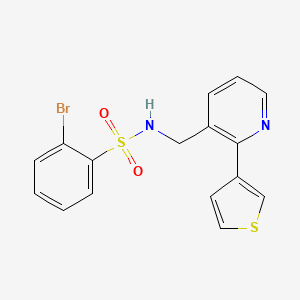

2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S2/c17-14-5-1-2-6-15(14)23(20,21)19-10-12-4-3-8-18-16(12)13-7-9-22-11-13/h1-9,11,19H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXISZSZMPKMIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative, which can be achieved through a Suzuki-Miyaura coupling reaction.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Stille or Negishi coupling, where an organotin or organozinc reagent is used.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The thiophene and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Organotin or Organozinc Reagents:

Sulfonyl Chlorides: Used in the formation of the sulfonamide group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the compound .

Scientific Research Applications

2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic properties.

Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Heterocycle Diversity: The thiophene-pyridine combination in the target compound introduces electron-rich aromatic systems, contrasting with the quinoline-pyridine framework in analog 2, which offers extended π-conjugation and basic nitrogen sites for hydrogen bonding .

- Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the pyridine-thiophene core, similar to the Suzuki-Miyaura coupling used for quinoline-containing analogs . However, yields for the target compound remain undocumented in the provided evidence.

Challenges in Direct Comparison

- Data Limitations : Critical parameters such as IC50, logP, or thermal stability for the target compound are unavailable, limiting quantitative comparisons.

Biological Activity

2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features, which include a bromine atom, a thiophene ring, and a pyridine ring. This article explores its biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 409.3 g/mol. The structure is characterized by the following components:

| Component | Description |

|---|---|

| Bromine Atom | Contributes to reactivity and biological interactions. |

| Thiophene Ring | Enhances electronic properties and biological activity. |

| Pyridine Ring | Known for its role in drug design and bioactivity. |

| Benzenesulfonamide Group | Imparts solubility and potential for biological interactions. |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridine Derivative : This can be achieved through methods such as Suzuki-Miyaura coupling.

- Introduction of the Thiophene Ring : Techniques like Stille or Negishi coupling are often employed.

- Sulfonamide Formation : The final step involves the reaction of the amine with a sulfonyl chloride to form the sulfonamide group.

Antiviral Potential

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain derivatives have shown significant activity against viral enzymes, which could be promising for developing new antiviral agents .

Antibacterial Activity

The compound has been evaluated for its antibacterial effects against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values indicate that it possesses moderate to strong antibacterial activity, particularly when compared to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| MRSA | 62.5 - 125 | Inhibition of protein synthesis |

| E. coli | 31.1 - 62.2 | Disruption of cell wall synthesis |

Antifungal Activity

While primarily studied for antibacterial properties, some derivatives have also been tested against fungal strains, showing varying degrees of effectiveness .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Binding to specific enzymes or receptors within microbial cells.

- Disruption of Cellular Processes : Altering pathways involved in protein synthesis or cell wall integrity.

Case Studies

- Study on Antiviral Activity : A recent investigation into N-Heterocycles highlighted that modifications at specific positions on the pyridine ring significantly enhanced antiviral activity against HIV reverse transcriptase .

- Antibacterial Efficacy Against MRSA : Research demonstrated that derivatives of this compound exhibited significant bactericidal activity against MRSA, outperforming traditional antibiotics in certain assays .

Q & A

How can researchers optimize the synthetic yield of 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide while minimizing byproducts?

Advanced Research Focus : Reaction pathway optimization and impurity profiling.

Methodological Answer :

- Stepwise Functionalization : Prioritize bromination and sulfonamide coupling in separate steps to reduce steric hindrance and side reactions. For example, bromination of the benzenesulfonamide precursor before coupling to the pyridine-thiophene scaffold may improve regioselectivity .

- Catalytic Systems : Use palladium-catalyzed cross-coupling for thiophene-pyridine bond formation, as demonstrated in analogous sulfonamide syntheses .

- Byproduct Mitigation : Employ HPLC-MS to monitor intermediates and identify common impurities, such as dehalogenated products or incomplete sulfonamide formation .

What spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?

Basic Research Focus : Structural elucidation.

Methodological Answer :

- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., conformation of the pyridin-3-ylmethyl group) and confirm bromine placement. Single-crystal studies on related N-(pyridylmethyl)benzenesulfonamides reveal planar geometries with intermolecular hydrogen bonding influencing packing .

- Multinuclear NMR : Use - HSQC and NMR (if applicable) to assign signals for the thiophene ring and sulfonamide protons. Coupling constants in NMR can distinguish between axial and equatorial substituents on the pyridine ring .

How do computational methods (e.g., DFT) aid in predicting the reactivity of the bromine substituent in this compound?

Advanced Research Focus : Computational modeling for reactivity prediction.

Methodological Answer :

- DFT Calculations : Simulate the electron density around the bromine atom to predict susceptibility to nucleophilic substitution or Suzuki-Miyaura coupling. Studies on brominated pyridines show that electron-withdrawing sulfonamide groups increase Br reactivity .

- Solvent Effects : Use COSMO-RS models to evaluate solvolysis risks in polar aprotic solvents (e.g., DMF), which may degrade the sulfonamide under prolonged heating .

What strategies can address discrepancies in biological activity data for sulfonamide derivatives with thiophene-pyridine scaffolds?

Advanced Research Focus : Data contradiction analysis in bioassays.

Methodological Answer :

- Metabolic Stability Testing : Use LC-MS/MS to quantify metabolite formation (e.g., sulfonamide cleavage) in hepatic microsome assays. The thiophene ring may undergo oxidation, altering activity .

- Structure-Activity Relationship (SAR) : Compare IC values against analogs with halogen substitutions (e.g., chloro vs. bromo) to isolate electronic vs. steric effects. For example, bromine’s larger van der Waals radius may hinder binding in sterically constrained targets .

What are the key challenges in characterizing the thermal stability of this compound?

Basic Research Focus : Stability profiling.

Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures. Sulfonamides with aromatic bromine typically degrade above 200°C, but thiophene-pyridine systems may lower this threshold due to π-π stacking interactions .

- Accelerated Stability Studies : Store samples under high humidity (75% RH) and elevated temperature (40°C) for 4 weeks. Monitor for bromine displacement via halide ion chromatography .

How can researchers validate the purity of this compound for in vivo studies?

Advanced Research Focus : Analytical validation.

Methodological Answer :

- Orthogonal Methods : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) to quantify low-UV-absorbance impurities (e.g., residual thiophene precursors) .

- Elemental Analysis : Confirm bromine content (±0.3% deviation) to ensure stoichiometric integrity. Discrepancies may indicate incomplete substitution or degradation .

What safety protocols are essential when handling intermediates with reactive bromine or sulfonamide groups?

Basic Research Focus : Hazard mitigation.

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent skin contact with brominated intermediates, which may cause alkylation reactions .

- Waste Management : Quench reactive bromine-containing waste with sodium thiosulfate to reduce toxicity before disposal .

How does the thiophene-pyridine scaffold influence the compound’s solubility and formulation for biological testing?

Advanced Research Focus : Physicochemical profiling.

Methodological Answer :

- Solubility Screening : Test in DMSO/PBS mixtures (≤1% DMSO) to mimic physiological conditions. The pyridine’s basicity (pKa ~4.5) may enhance aqueous solubility at low pH, while the thiophene’s hydrophobicity reduces it .

- Nanoparticulate Formulation : Use PEGylated liposomes to encapsulate the compound, as demonstrated for sulfonamides with logP >3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.